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Compound of Interest

Compound Name: 1-Octacosene

CAS No.: 18835-34-2

Cat. No.: B108445

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1-
octacosene, focusing on Nuclear Magnetic Resonance (NMR) and Gas Chromatography-

Mass Spectrometry (GC-MS). It includes predicted data, detailed experimental protocols, and a

workflow for analysis, designed to assist researchers in the identification and characterization

of this long-chain alkene.

Spectroscopic Data
Due to the limited availability of publicly accessible, experimentally derived spectra for 1-
octacosene, the following tables present predicted ¹H and ¹³C NMR chemical shifts and a

plausible GC-MS fragmentation pattern. These predictions are based on established principles

of NMR and mass spectrometry and data from analogous long-chain 1-alkenes.

Predicted ¹H NMR Data for 1-Octacosene
Table 1: Predicted ¹H NMR Chemical Shifts for 1-Octacosene (Solvent: CDCl₃, Reference:

TMS at 0.00 ppm)
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🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

dt: doublet of triplets, ddt: doublet of doublet of triplets, m: multiplet, br s: broad singlet, t: triplet

Predicted ¹³C NMR Data for 1-Octacosene
Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Octacosene (Solvent: CDCl₃, Reference:

CDCl₃ at 77.16 ppm)

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

GC-MS Data for 1-Octacosene
The gas chromatography of 1-octacosene on a non-polar column would show a single peak

with a retention index characteristic of a C28 alkene. The mass spectrum is expected to exhibit

a molecular ion peak (M⁺) and a fragmentation pattern typical for long-chain 1-alkenes.

Table 3: Plausible Mass Spectrometry Fragmentation for 1-Octacosene
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🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Experimental Protocols
The following are detailed methodologies for obtaining the NMR and GC-MS data for 1-
octacosene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. Sample Preparation

Weigh approximately 10-20 mg of purified 1-octacosene into a clean, dry vial.

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard.

Gently swirl the vial to ensure complete dissolution of the sample.

Using a Pasteur pipette with a cotton plug, filter the solution directly into a 5 mm NMR tube

to remove any particulate matter.

Cap the NMR tube securely.

2.1.2. ¹H NMR Acquisition

Instrument: 400 MHz (or higher) NMR Spectrometer

Solvent: CDCl₃
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Temperature: 298 K

Pulse Sequence: Standard 90° pulse

Spectral Width: -2 to 12 ppm

Number of Scans: 16-32

Relaxation Delay: 1.0 s

Acquisition Time: ~4 s

Processing: Fourier transformation, phase correction, and baseline correction. Chemical

shifts are referenced to the TMS signal at 0.00 ppm.

2.1.3. ¹³C NMR Acquisition

Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR Spectrometer

Solvent: CDCl₃

Temperature: 298 K

Pulse Sequence: Proton-decoupled (e.g., zgpg30)

Spectral Width: 0 to 150 ppm

Number of Scans: 1024 or more, depending on sample concentration

Relaxation Delay: 2.0 s

Acquisition Time: ~1-2 s

Processing: Fourier transformation with exponential multiplication, phase correction, and

baseline correction. Chemical shifts are referenced to the solvent (CDCl₃) signal at 77.16

ppm.

Gas Chromatography-Mass Spectrometry (GC-MS)
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2.2.1. Sample Preparation

Prepare a stock solution of 1-octacosene in a volatile organic solvent such as hexane or

dichloromethane at a concentration of 1 mg/mL.

Perform serial dilutions to obtain a final concentration suitable for GC-MS analysis (e.g., 1-10

µg/mL).

2.2.2. GC-MS Analysis

Gas Chromatograph: Agilent 7890B or similar

Mass Spectrometer: Agilent 5977A or similar

Column: HP-5ms (or equivalent non-polar capillary column), 30 m x 0.25 mm i.d., 0.25 µm

film thickness

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

Injector Temperature: 280 °C

Injection Volume: 1 µL

Split Ratio: 20:1

Oven Temperature Program:

Initial temperature: 80 °C, hold for 2 minutes

Ramp: 10 °C/min to 300 °C

Hold: 10 minutes at 300 °C

MS Transfer Line Temperature: 290 °C

Ion Source Temperature: 230 °C

Ionization Mode: Electron Ionization (EI) at 70 eV
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Mass Range: m/z 40-500

Data Analysis: The resulting total ion chromatogram (TIC) is analyzed to determine the

retention time of 1-octacosene. The mass spectrum corresponding to this peak is then

compared with a reference library (e.g., NIST) for identification.

Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of 1-
octacosene.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Workflow for the spectroscopic analysis of 1-octacosene.

To cite this document: BenchChem. [Spectroscopic Analysis of 1-Octacosene: A Technical
Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b108445#spectroscopic-data-for-1-octacosene-nmr-
gc-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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